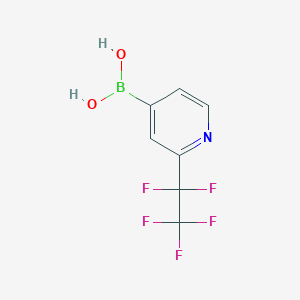![molecular formula C14H23NO4 B8050431 Methyl 5-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B8050431.png)
Methyl 5-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-1-carboxylate is a fascinating organic compound with notable applications in synthetic chemistry and potential implications in medicinal chemistry. The compound features a bicyclo[3.1.1]heptane skeleton, which is a fused ring system contributing to its unique structural properties.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of Methyl 5-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-1-carboxylate generally involves a multi-step reaction sequence. One common method starts with the Diels-Alder reaction between 1,3-butadiene and a substituted cyclopentadiene, followed by functional group interconversions to introduce the tert-butoxycarbonyl (Boc) protected amine and ester functionalities.
Industrial production methods
Industrial synthesis might focus on optimizing yield and purity by refining the reaction conditions, such as temperature, solvent choice, and the use of catalysts. Large-scale production often leverages flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of reactions:
Oxidation
Methyl 5-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-1-carboxylate can undergo oxidation reactions to form various derivatives.
Reduction
The compound can be reduced under hydrogenation conditions, potentially modifying the ester or Boc group.
Substitution
Nucleophilic or electrophilic substitution reactions can occur at specific positions of the bicyclo[3.1.1]heptane ring.
Common reagents and conditions
Typical reagents include hydrogenation catalysts (e.g., palladium on carbon), oxidizing agents (e.g., m-chloroperbenzoic acid), and nucleophiles/electrophiles (e.g., alkyl halides, Grignard reagents). Reaction conditions vary but often include an inert atmosphere, controlled temperatures, and specific solvents.
Major products
Reactions with this compound often yield derivatives with altered functional groups, which can then be used in further synthetic steps or applications.
Scientific Research Applications
Methyl 5-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-1-carboxylate has a range of scientific research applications:
Chemistry
It is used as an intermediate in the synthesis of more complex molecules and can serve as a building block in organic synthesis.
Biology
The compound's structure makes it a useful probe in studying biochemical pathways and interactions, particularly when tagged with fluorescent or radioactive labels.
Medicine
Potential pharmaceutical applications include its role as a precursor for drug candidates, particularly in antiviral or anticancer research.
Industry
Its unique properties may make it valuable in materials science, including the development of novel polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Methyl 5-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-1-carboxylate in biological systems involves interactions with specific molecular targets, such as enzymes or receptors. These interactions often involve the binding of the compound to active sites, leading to inhibition or activation of biological processes. Pathways affected by this compound can include signal transduction, metabolic regulation, and protein synthesis.
Comparison with Similar Compounds
Methyl 5-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-1-carboxylate can be compared to similar compounds with bicyclic structures or those containing Boc-protected amine groups. Examples include:
Methyl 5-amino-2,2-dimethylbicyclo[3.1.1]heptane-1-carboxylate
This compound shares the bicycloheptane core but lacks the Boc protection, which can affect its reactivity and applications.
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylate
Methyl 5-{[(tert-butoxy)carbonyl]amino}bicyclo[31
Properties
IUPAC Name |
methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.1]heptane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-12(2,3)19-11(17)15-14-7-5-6-13(8-14,9-14)10(16)18-4/h5-9H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRFBUFFXNAGOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCCC(C1)(C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
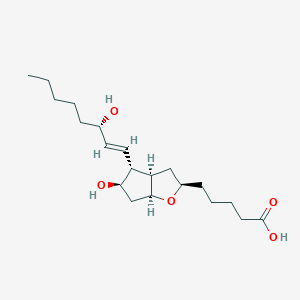
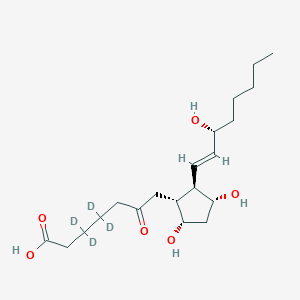
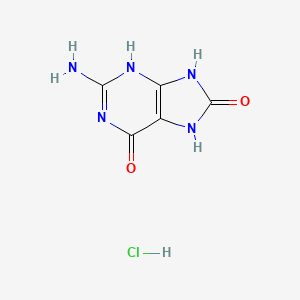
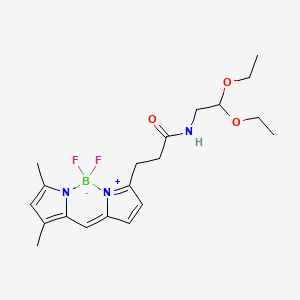
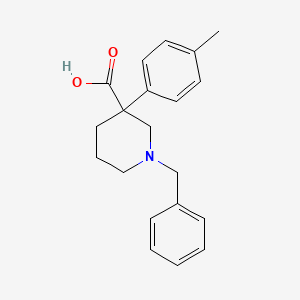
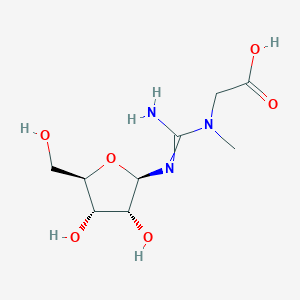
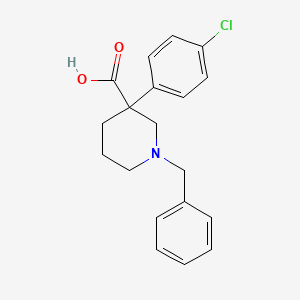
![6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride](/img/structure/B8050412.png)
![1-O-benzyl 7-O-tert-butyl 3,3-difluoro-1,7-diazaspiro[3.4]octane-1,7-dicarboxylate](/img/structure/B8050419.png)
![4-(Fluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8050434.png)
![4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B8050435.png)
![Tert-butyl (5-(hydroxymethyl)bicyclo[3.2.2]nonan-1-yl)carbamate](/img/structure/B8050438.png)
![Tert-butyl ((4-(aminomethyl)bicyclo[2.1.1]hexan-1-yl)methyl)carbamate](/img/structure/B8050454.png)
